Methyl 4-amino-5-cyano-2-hydroxybenzoate
Description
Properties
CAS No. |
71408-00-9 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-amino-5-cyano-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-2-5(4-10)7(11)3-8(6)12/h2-3,12H,11H2,1H3 |
InChI Key |
UHKVUCRMIJEDJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The cyano group in this compound enhances electrophilicity, making it reactive toward nucleophilic additions compared to analogues lacking –CN .
- The presence of –OH and –NH₂ groups enables hydrogen bonding, increasing solubility in polar solvents relative to methyl-substituted derivatives (e.g., Methyl 5-amino-2-methylbenzoate) .
Physicochemical Properties
Notes:
- The methyl ester’s lower molecular weight and density compared to its ethyl counterpart are attributed to the shorter alkyl chain.
- Methyl salicylate, a simpler benzoate, exhibits significantly lower boiling point and higher lipophilicity due to the absence of polar –NH₂ and –CN groups .
Preparation Methods
Halogenation-Cyanation Sequence
A common approach involves:
-
Halogenation of a precursor (e.g., methyl 4-amino-2-hydroxybenzoate) at the 5-position.
-
Cyanation via nucleophilic substitution.
Example :
-
Precursor : Methyl 4-amino-2-hydroxybenzoate.
-
Halogenation : Treatment with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane) to yield methyl 4-amino-5-chloro-2-hydroxybenzoate.
-
Cyanation : Displacement of the halogen with cyanide (e.g., NaCN or KCN) under polar aprotic conditions (e.g., DMF, 80–100°C).
Key Reagents/Conditions :
Direct Functionalization via Electrophilic Substitution
For compounds with pre-existing electron-donating groups (e.g., -OH, -NH₂), cyano introduction can occur via electrophilic substitution.
Example :
-
Precursor : Methyl 4-amino-2-hydroxybenzoate.
-
Cyanation : Use of cyanogen chloride (ClCN) or nitroprusside salts under acidic or basic conditions.
Challenges :
-
Competing reactions due to multiple reactive sites.
-
Requires precise control of pH and temperature to direct substitution to C5.
Alternative Synthetic Pathways
Protection-Deprotection Strategy
To avoid side reactions, the hydroxyl group may be protected as a methyl ether or silyl ether.
Steps :
-
Protection : Treat methyl 4-amino-2-hydroxybenzoate with methyl iodide/K₂CO₃ to form methyl 4-amino-2-methoxy-5-hydroxybenzoate.
-
Halogenation/Cyanation : Proceed as in Section 1.1.
Advantages :
-
Minimizes steric hindrance.
-
Improves regioselectivity for C5 substitution.
Catalytic Coupling Reactions
Transition-metal-catalyzed cross-couplings (e.g., Suzuki, Ullmann) enable direct cyanation.
Example :
Conditions :
Optimized Reaction Conditions
Halogenation
Reagents :
Example Protocol :
Cyanation
Reagents :
-
NaCN : Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures.
-
KCN : Less reactive; often used with phase-transfer catalysts.
Example :
-
Suspend methyl 4-amino-5-chloro-2-hydroxybenzoate in DMF.
-
Add NaCN (2 equiv) and KI (catalytic).
-
Heat at 80°C for 8–12 hours.
Key Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low Regioselectivity | Use bulky catalysts (e.g., PdCl₂(dppf)₂) or directing groups. |
| Side Reactions | Protect reactive sites (e.g., -OH → -OMe). |
| Byproduct Formation | Optimize stoichiometry (e.g., excess cyanide minimizes unreacted halide). |
Analytical Characterization
Spectroscopic Data :
| Technique | Key Peaks |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.65 (s, -OH), 10.51 (s, -NH₂), 7.94 (dd, aromatic H). |
| ¹³C NMR | δ 166.23 (COOCH₃), 159.08 (C-O), 141.93 (C=N). |
| ESI-MS | m/z 192.17 [M+H]⁺. |
Applications and Derivatives
The compound serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-amino-5-cyano-2-hydroxybenzoate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via esterification of 4-amino-5-cyano-2-hydroxybenzoic acid with methanol, using acid catalysts (e.g., H₂SO₄). Key variables affecting yield include:
-
Temperature : Elevated temperatures (60–80°C) accelerate esterification but may degrade sensitive functional groups.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
-
Catalyst loading : 5–10 mol% catalyst optimizes reaction kinetics without side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Table 1 : Yield Optimization Parameters
Variable Optimal Range Impact on Purity/Yield Temperature 60–70°C ↑ Yield, ↓ Degradation Solvent DMF or MeOH ↑ Solubility Catalyst (H₂SO₄) 5–10 mol% Balanced kinetics
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., -NH₂ at δ 5.2–5.5 ppm, -CN at δ 115–120 ppm in ¹³C).
- FT-IR : Confirms -OH (3200–3500 cm⁻¹), -CN (2240 cm⁻¹), and ester C=O (1720 cm⁻¹).
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves spatial arrangement of substituents .
- HPLC-MS : Validates molecular weight (m/z 206.18) and purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -CN, -NH₂, -OH) influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
-
The electron-withdrawing -CN group activates the benzene ring for electrophilic attack at the para position, while -NH₂ and -OH act as electron donors, directing substitutions to ortho/meta sites.
-
Case Study : In bromination reactions, -CN enhances electrophilic aromatic substitution at C-4, confirmed by LC-MS and DFT calculations .
Table 2 : Substituent Effects on Reactivity
Substituent Electronic Effect Preferred Reaction Site -CN Withdrawing C-4 (para to -OH) -NH₂ Donating C-3 (meta to -CN) -OH Donating C-6 (ortho to ester)
Q. What strategies resolve contradictions in biological activity data for structurally similar benzoates (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Control Experiments : Test against isogenic bacterial strains (e.g., Gram+ vs. Gram–) to identify selectivity.
- SAR Analysis : Compare this compound with analogs (e.g., Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate) to isolate critical substituents.
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. How can computational methods predict the metabolic stability of this compound in drug discovery pipelines?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 oxidation).
- Degradation Studies : Simulate pH-dependent hydrolysis (e.g., ester cleavage in acidic conditions) via HPLC tracking.
- In Silico Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., cyanide release risk) .
Data Contradiction Analysis
Q. Why do crystallographic data (XRD) and NMR spectra sometimes conflict in assigning substituent positions?
- Methodological Answer :
- Dynamic Effects : XRD captures static crystal structures, while NMR reflects solution-phase conformational flexibility.
- Resolution Limits : Low-resolution XRD may misassign hydrogen bonding (e.g., -OH⋯O=C interactions).
- Mitigation : Combine XRD with NOESY NMR to validate spatial proximity of groups .
Future Research Directions
Q. What unexplored applications exist for this compound in materials science?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
